molecular formula C6H6BrNO B1291616 4-溴-1-甲基吡啶-2(1H)-酮 CAS No. 214342-63-9

4-溴-1-甲基吡啶-2(1H)-酮

货号 B1291616
CAS 编号: 214342-63-9
分子量: 188.02 g/mol
InChI 键: YFOQSLIPUHGGQE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-Bromo-1-methylpyridin-2(1H)-one is a brominated pyridine derivative, which is a class of compounds that have been extensively studied due to their interesting chemical properties and potential applications in various fields, including pharmaceuticals and materials science. Although the provided papers do not directly discuss 4-Bromo-1-methylpyridin-2(1H)-one, they do provide insights into related bromopyridine compounds and their chemistry, which can be informative for understanding the properties and reactivity of 4-Bromo-1-methylpyridin-2(1H)-one.

Synthesis Analysis

The synthesis of bromopyridine derivatives often involves halogenation reactions, where a bromine atom is introduced into the pyridine ring. For instance, the synthesis of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol involves the reaction of 5-bromosalicylaldehyde with 6-methyl-2-aminopyridine . Another example is the synthesis of 2-bromo-4-iodopyridine from 2-bromopyridine using LDA and I2 via a 'halogen dance' reaction, which is a method that can be used to introduce bromine into specific positions on the pyridine ring . These methods could potentially be adapted for the synthesis of 4-Bromo-1-methylpyridin-2(1H)-one.

Molecular Structure Analysis

The molecular structure of bromopyridine derivatives can be determined using techniques such as X-ray crystallography and NMR spectroscopy. For example, the Schiff base compound mentioned in paper was characterized by X-ray single-crystal diffraction, which provided detailed information about its molecular geometry. Similarly, the crystal structure of 2-bromo-4-hydroxypyridine was determined, showing the presence of both the 4-hydroxypyridine and 4-pyridone tautomers . These studies highlight the importance of structural analysis in understanding the conformation and tautomeric states of bromopyridine compounds.

Chemical Reactions Analysis

Bromopyridine derivatives can participate in various chemical reactions, such as Suzuki cross-coupling, which is a powerful method for forming carbon-carbon bonds. The regioselective Suzuki cross-coupling of 2,4-dibromopyridine at position 2 with alkenyl(aryl) boronic acids yields 4-bromo-2-carbon substituted pyridines . This indicates that 4-Bromo-1-methylpyridin-2(1H)-one could potentially undergo similar cross-coupling reactions to form more complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyridine derivatives are influenced by their molecular structure. For instance, the presence of a bromine atom can significantly affect the compound's reactivity, boiling point, and solubility. The self-condensation of 4-bromopyridine leads to the formation of a water-soluble, conjugated polymer, indicating that bromopyridine derivatives can polymerize under certain conditions . Additionally, the synthesis and characterization of bromobismuthates containing 4-methylpyridinium units demonstrate the versatility of bromopyridine derivatives in forming hybrid materials with unique thermal stability and optical properties .

科学研究应用

癌症研究中的应用

  • MEK抑制剂在癌症治疗中的应用:已确定4-溴-1-甲基吡啶-2(1H)-酮衍生物作为潜在的MEK抑制剂,在癌症治疗中具有潜在应用。这些抑制剂显示出高细胞效力,并已观察到在肿瘤模型中抑制ERK磷酸化,表明它们在癌症治疗中的潜在疗效(Wallace et al., 2006)

化学和分子研究中的应用

  • 铃木交叉偶联反应:该化合物已用于铃木交叉偶联反应,合成新型吡啶衍生物。这些衍生物显示出作为液晶手性掺杂剂的潜力,并已评估其对各种生物活性的影响,包括抗血栓溶解和生物膜抑制效果(Ahmad et al., 2017)
  • 晶体包装中的卤素键:使用4-溴-1-甲基吡啶-2(1H)-酮衍生物研究溴和氯原子在晶体包装中的行为以及它们与共晶体形成剂的相互作用。这些研究有助于理解制药中的氢键模式(Gerhardt & Bolte, 2016)
  • 卤素键与N-芳基化:研究表明,4-溴-1-甲基吡啶-2(1H)-酮衍生物可以在卤素键和N-芳基化之间切换,这取决于立体和电子效应,这对于理解各种化学过程中的分子相互作用具有重要意义(Baykov et al., 2021)

材料科学中的应用

  • 共晶体形成:使用4-溴-1-甲基吡啶-2(1H)-酮衍生物研究共晶体的形成有助于理解分子间相互作用,并为设计新材料提供了见解(Thanigaimani et al., 2016)

生物化学中的应用

  • DDAH的失活:发现4-溴-1-甲基吡啶-2(1H)-酮衍生物以时间和浓度依赖的方式失活二甲基精氨酸二甲胺水解酶(DDAH)。这一发现为生物应用中的共价修饰剂研究开辟了新途径(Johnson et al., 2011)

绿色化学中的应用

  • 绿色化学合成:该化合物已在绿色化学背景下用于合成各种衍生物,展示了4-溴-1-甲基吡啶-2(1H)-酮在环保化学过程中的潜力(Hopson et al., 2018)

安全和危害

The safety data sheet for “4-Bromo-1-methylpyridin-2(1H)-one” indicates that it has a GHS07 signal word of "Warning" . The hazard statements include H302, H315, H319, H332, and H335 .

属性

IUPAC Name

4-bromo-1-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-8-3-2-5(7)4-6(8)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOQSLIPUHGGQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622678
Record name 4-Bromo-1-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-methylpyridin-2(1H)-one

CAS RN

214342-63-9
Record name 4-Bromo-1-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1-methylpyridin-2(1H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 4-bromopyridin-2-amine (600 mg, 3.5 mmol) in a mixture of 2M H2SO4 (20 mL) and 2M Na2NO2 (10 mL) was stirred at 0-5° C. for 2 h. The reaction mixture was extracted with CH2Cl2, and the organic layer was washed with brine, dried over anhydrous Na2SO4 and concentrated. The crude product was used in next step without further purification. The crude product 15a, potassium carbonate (3.6 mmol) and methyl iodide (3.7 mmol) were refluxed in acetone (100 mL) in a sealed tube for 4 h. The reaction mixture was cooled, and potassium carbonate was filtered off. The acetone was evaporated off and a small amount of water was added to the residue. This solution was extracted with CH2Cl2. The organic layer was dried, concentrated and purified with column chromatography to afforded 17a (355 mg, 57%). 1H NMR (CDCl3,): δ 3.49 (s, 3H), 6.31 (d, J=6.0 Hz, 1H), 6.82 (s, 1H), 7.14 (d, J=6.0 Hz, 1H).
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
Na2NO2
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product 15a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.6 mmol
Type
reactant
Reaction Step Two
Quantity
3.7 mmol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Yield
57%

Synthesis routes and methods II

Procedure details

To a suspension of NaH (80 mg, 2 mmol) in THF (10 mL) was added 4-bromopyridin-2-ol (80 mg, 0.46 mmol) at 0° C. The resulting mixture was stirred for 1 h. Then CH3I (355 mg, 2.5 mmol) was added to the above mixture, and the mixture was stirred overnight. The reaction was quenched with aqueous NH4Cl solution. The organic phase was concentrated to give the crude product, which was purified by column to give 4-bromo-1-methylpyridin-2(1H)-one (42.3 mg, 50%).
Name
Quantity
80 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step Two
Name
Quantity
355 mg
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To an ice-cold solution of 2-hydroxy-4-bromopyridine (1.0 g, 5.75 mmol) in THF (20.0 mL) was added NaH (60% suspension in mineral oil, 0.23 g, 5.75 mmol) portionwise. The reaction mixture was stirred at room temperature for 15 min followed by addition of methyl iodide (1.10 mL, 17.24 mmol). The resulting reaction mixture was stirred at room temperature for 16 h. After the completion of the reaction (TLC monitoring), the reaction mixture was cooled to 0° C., added water and extracted with EtOAc (3×50 mL). The combined organics was washed with brine, dried (Na2SO4), filtered and concentrated under reduced pressure to obtain the desired product (0.99 g, 92%). 1H NMR (400 MHz, DMSO-d6): δ 3.38 (s, 3H), 6.44 (dd, J=2.0 and 7.20 Hz, 1H), 6.69 (d, J=2.0 Hz, 1H) and 7.69 (d, J=7.20 Hz, 1H).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.23 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-1-methylpyridin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
4-Bromo-1-methylpyridin-2(1H)-one
Reactant of Route 3
Reactant of Route 3
4-Bromo-1-methylpyridin-2(1H)-one
Reactant of Route 4
Reactant of Route 4
4-Bromo-1-methylpyridin-2(1H)-one
Reactant of Route 5
Reactant of Route 5
4-Bromo-1-methylpyridin-2(1H)-one
Reactant of Route 6
4-Bromo-1-methylpyridin-2(1H)-one

Citations

For This Compound
10
Citations
W Hamaguchi, N Masuda, S Miyamoto, Y Shiina… - Bioorganic & Medicinal …, 2015 - Elsevier
A novel class of phosphodiesterase 10A inhibitors with potent PDE10A inhibitory activity and reduced CYP3A4 inhibition was designed and synthesized starting from 2-[4-({[1-methyl-4-(…
Number of citations: 24 www.sciencedirect.com
M Ito, T Tanaka, A Toita, N Uchiyama… - Journal of medicinal …, 2018 - ACS Publications
Cyclin-dependent kinase 12 (CDK12) plays a key role in the coordination of transcription with elongation and mRNA processing. CDK12 mutations found in tumors and CDK12 …
Number of citations: 40 pubs.acs.org
W Chen, X Guo, C Zhang, D Ke, G Zhang… - European Journal of …, 2019 - Elsevier
Despite the initial benefit demonstrated in clinical setting with ALK inhibitors, the challenging resistant mutants (F1174L, L1196M and G1202R) invariably developed. In this work, a …
Number of citations: 13 www.sciencedirect.com
ML Martini, C Ray, X Yu, J Liu… - ACS chemical …, 2019 - ACS Publications
Dopamine receptors are important G protein-coupled receptors (GPCRs) with therapeutic opportunities for treating Parkinson’s Disease (PD) motor and cognitive deficits. Biased D 1 …
Number of citations: 19 pubs.acs.org
J Li, X Zhang, Z Zhang, PK Padakanti… - Journal of medicinal …, 2013 - ACS Publications
To identify suitable lipophilic compounds having high potency and selectivity for vesicular acetylcholine transporter (VAChT), a heteroaromatic ring or a phenyl group was introduced …
Number of citations: 28 pubs.acs.org
ML Martini - 2019 - search.proquest.com
G protein-coupled receptors (GPCRs) are capable of downstream signaling through distinct non-canonical pathways such as β-arrestins in addition to the canonical G protein-…
Number of citations: 0 search.proquest.com
D Yin, D Su, J Jin - Cell Reports Physical Science, 2020 - cell.com
Trifluoroacetic acid (TFA) is among the most attractive trifluoromethylation reagents with respect to its low prices, ease of handling, and availability in large quantities. However, because …
Number of citations: 32 www.cell.com
M Zhang, J Chen, S Huang, B Xu, J Lin, W Su - Chem Catalysis, 2022 - cell.com
The importance of trifluoromethyl (CF 3 ) group-containing compounds in pharmaceuticals, agrochemicals, and materials has spurred tremendous efforts devoted to the development of …
Number of citations: 3 www.cell.com
D Yin, D Su, J Jin - Available at SSRN 3606764, 2020 - papers.ssrn.com
A mild and practical method has been achieved that allows for the direct C–H trifluoromethylation, perfuoroalkylation and chlorodifluoromethylation of (hetero) arenes using inexpensive…
Number of citations: 1 papers.ssrn.com
濵口渉 - 2016 - u-shizuoka-ken.repo.nii.ac.jp
第二節 化合物の合成 9 第三節 PDE10A 阻害活性および代謝安定性の評価結果ならびに考察 13 第四節 行動薬理試験における薬効評価 19 第五節 本章のまとめ 22 第二章 CYP3A4 阻害を減弱…
Number of citations: 4 u-shizuoka-ken.repo.nii.ac.jp

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。